DAPI dilactate

Übersicht

Beschreibung

DAPI dilactate, also known as 4’,6-diamidino-2-phenylindole dilactate, is a blue fluorescent dye that preferentially binds to double-stranded deoxyribonucleic acid (DNA). It is widely used in fluorescence microscopy, flow cytometry, and other techniques to stain and visualize nuclei in cells. The compound is known for its high affinity for adenine-thymine-rich regions in the minor groove of DNA, resulting in a significant fluorescence enhancement upon binding .

Vorbereitungsmethoden

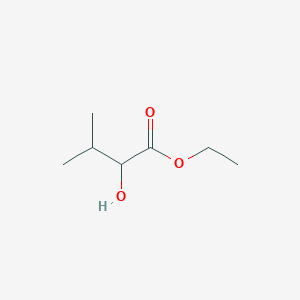

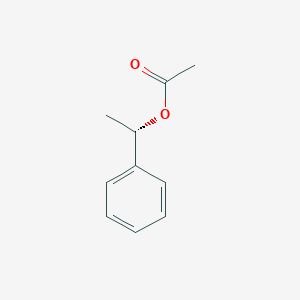

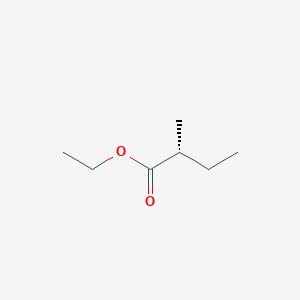

Synthetic Routes and Reaction Conditions: The synthesis of DAPI dilactate involves the reaction of 2-phenylindole with phosgene to form 2-phenylindole-6-carbonyl chloride. This intermediate is then reacted with ammonia to yield 4’,6-diamidino-2-phenylindole. The final step involves the formation of the dilactate salt by reacting 4’,6-diamidino-2-phenylindole with lactic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: DAPI dilactate primarily undergoes binding interactions rather than traditional chemical reactions. It binds to DNA through intercalation and minor groove binding, facilitated by its planar structure and positive charge .

Common Reagents and Conditions: The binding of this compound to DNA is typically carried out in aqueous solutions, often in the presence of phosphate-buffered saline (PBS) or other buffers to maintain physiological pH. The compound can be excited using ultraviolet light sources, such as xenon or mercury-arc lamps .

Major Products Formed: The major product formed from the interaction of this compound with DNA is the DAPI-DNA complex, which exhibits enhanced fluorescence properties. This complex is used for various analytical and imaging applications .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, DAPI dilactate is used as a fluorescent probe to study the structure and dynamics of DNA. It is also employed in the development of new fluorescent dyes and labeling techniques .

Biology: this compound is extensively used in cell biology to stain and visualize nuclei in fixed and live cells. It is a crucial tool in fluorescence microscopy, flow cytometry, and chromosome analysis. The dye is also used in in situ hybridization and other molecular biology techniques to detect nucleic acids .

Medicine: In medical research, this compound is used to study cell cycle dynamics, apoptosis, and other cellular processes. It is also employed in diagnostic assays to detect and quantify DNA in various samples .

Industry: In the biotechnology and pharmaceutical industries, this compound is used in quality control and research and development to study the effects of drugs and other compounds on cellular DNA .

Wirkmechanismus

The mechanism of action of DAPI dilactate involves its intercalation between the bases of DNA and binding to the minor groove, particularly in adenine-thymine-rich regions. This binding is facilitated by the positive charge of this compound, which attracts the negatively charged phosphate groups of DNA. The binding results in a significant fluorescence enhancement, making it a valuable tool for visualizing and quantifying DNA .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

- DAPI dihydrochloride

- Hoechst 33258

- Hoechst 33342

- Propidium iodide

Comparison: DAPI dilactate is unique in its high water solubility compared to DAPI dihydrochloride, making it more suitable for certain applications. Hoechst dyes, such as Hoechst 33258 and Hoechst 33342, also bind to the minor groove of DNA but have different spectral properties and binding affinities. Propidium iodide, on the other hand, is a red fluorescent dye that intercalates into DNA but is impermeable to live cells, making it useful for distinguishing between live and dead cells .

This compound stands out due to its strong fluorescence enhancement upon binding to DNA and its versatility in various biological and analytical applications.

Eigenschaften

IUPAC Name |

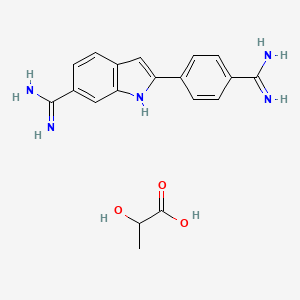

2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide;2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5.C3H6O3/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13;1-2(4)3(5)6/h1-8,21H,(H3,17,18)(H3,19,20);2,4H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAUPANIXBMNIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40715388 | |

| Record name | 2-Hydroxypropanoic acid--2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28718-91-4 | |

| Record name | Propanoic acid, 2-hydroxy-, compd. with 2-[4-(aminoiminomethyl)phenyl]-1H-indole-6-carboximidamide (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28718-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC240892 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxypropanoic acid--2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[9-(2,5-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride](/img/structure/B1147896.png)